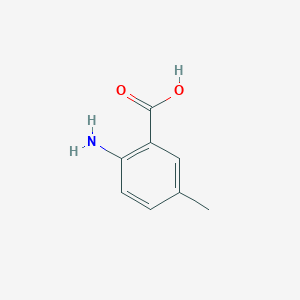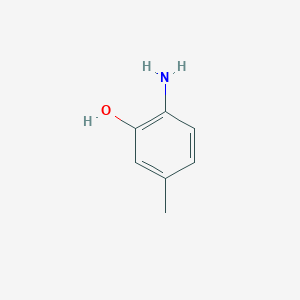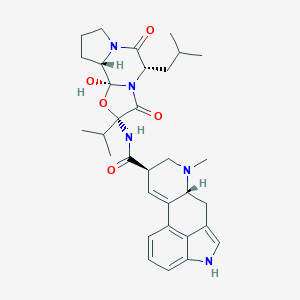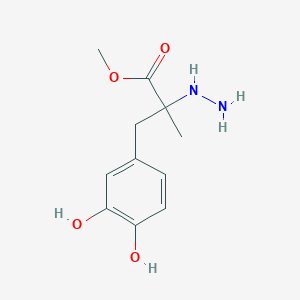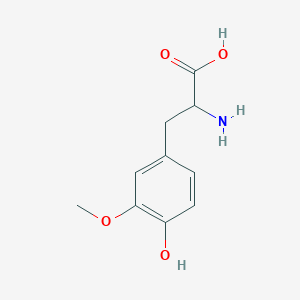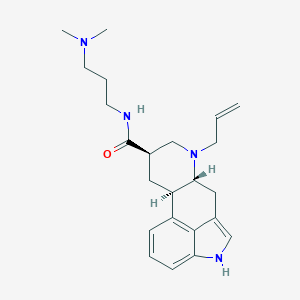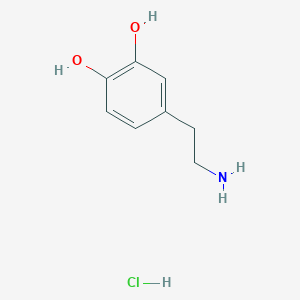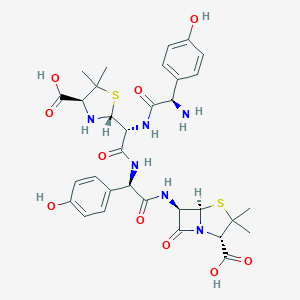
Amoxicillin open ring dimer
Descripción general
Descripción
Amoxicillin open ring dimer is an impurity of Amoxicillin . Amoxicillin is a β-lactam family antibiotic that is commonly used in conjunction with clavulanic acid to treat bacterial infections .
Synthesis Analysis
The synthesis of Amoxicillin and its derivatives has been extensively studied . The major analytical methods found were high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (U-HPLC), capillary electrophoresis and iodometry .
Molecular Structure Analysis
The molecular formula of Amoxicillin open ring dimer is C32H38N6O10S2 . The exact mass is 774.17 and the molecular weight is 774.770 .
Chemical Reactions Analysis
The dimerization reaction of penicillin antibiotics, including Amoxicillin, has been discussed in several studies . Four different dimerization pathways were simulated via computational chemistry, and the dominant dimerization reaction was identified .
Aplicaciones Científicas De Investigación
Pharmaceutical Quality Control
Amoxicillin dimer is used as an indicator for the quality control of amoxicillin and clavulanate potassium tablets. The presence of the dimer can influence the critical quality attributes (CQAs) of the tablets, making it an important impurity to monitor .
Analytical Method Development
Researchers utilize Amoxicillin dimer in the development of analytical methods, particularly for validating the quality of pharmaceutical products. It serves as a reference standard for method validation (AMV) and quality control (QC) applications .
Impurity Profiling
The compound is integral to impurity profiling, which is essential for understanding the purity and stability of pharmaceuticals. Impurity profiling helps in identifying the potential degradation products that could affect the efficacy of the drug .
Enzymatic Synthesis Optimization
Amoxicillin dimer plays a role in the dynamic modeling and optimization of the batch enzymatic synthesis of amoxicillin. It is involved in the undesired hydrolysis reactions during the synthesis process, providing insights into process efficiency .
Antibacterial Activity Studies
As an impurity of Amoxicillin, the dimer is studied for its antibacterial activity. Understanding its behavior helps in assessing the overall effectiveness of Amoxicillin against various bacterial strains .
Pharmacokinetics and Metabolism Research
The dimer is used in pharmacokinetic studies to understand the metabolism and excretion of Amoxicillin. It helps in determining how the drug and its impurities are processed within the body .
Drug Formulation and Stability Testing
In drug formulation, the stability of Amoxicillin dimer is tested under various conditions. This is crucial for ensuring the long-term stability and efficacy of the formulated drug products .
Advanced Drug Delivery Systems
Research into advanced drug delivery systems utilizes Amoxicillin dimer to study the release profiles and delivery mechanisms of Amoxicillin-based drugs. This can lead to the development of more effective and targeted drug delivery technologies .
Mecanismo De Acción
Target of Action
Amoxicillin, the parent compound of Amoxicillin dimer, primarily targets penicillin-binding proteins (PBPs) . These proteins are essential for the cross-linking of D-alanine and D-aspartic acid in bacterial cell walls . The primary targets of Amoxicillin are gram-positive bacteria, particularly streptococcal bacteria causing upper respiratory tract infections .
Mode of Action
Amoxicillin inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The cycle-closed dimer of Amoxicillin is an important impurity in Amoxicillin and clavulanate potassium tablets .
Biochemical Pathways
Amoxicillin disrupts crucial biochemical pathways by binding to specific targets, thereby preventing cell growth . It affects a vast number of sensitive intestinal bacterial species that directly engross their corresponding functions . As a result, the functionally redundant resistant intestinal bacterial species, initially present at low levels, become more abundant .
Pharmacokinetics
Amoxicillin is better absorbed following oral administration than other β-lactam antibiotics . Its β-lactamase degradation might be prevented by using a molecular [AMOX:β-CD] complex . The stability constant for Amoxicillin with β-CD was determined to be 1,878 M −1 .
Result of Action
Amoxicillin has a tremendous influence on the overall taxonomic composition of the gut microbiota . It increases the relative abundance of certain bacteria like Klebsiella and Bacteroides uniformis, while decreasing the members of Parabacteroides, Bifidobacterium, and Phascolarctobacterium . It also significantly enhances the functional pathway genes and beta-lactam resistance genes .
Action Environment
Environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . The extensive utilization of antibiotics across multiple sectors, such as agriculture, animal husbandry, poultry, and fish farming, primarily as growth enhancers, exacerbates the escalating challenge of antibiotic resistance . The role of environmental factors in antimicrobial contamination and the spread of antimicrobial resistance is often overlooked .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N6O10S2/c1-31(2)21(29(45)46)37-26(49-31)19(35-23(41)17(33)13-5-9-15(39)10-6-13)25(43)34-18(14-7-11-16(40)12-8-14)24(42)36-20-27(44)38-22(30(47)48)32(3,4)50-28(20)38/h5-12,17-22,26,28,37,39-40H,33H2,1-4H3,(H,34,43)(H,35,41)(H,36,42)(H,45,46)(H,47,48)/t17-,18-,19-,20-,21+,22+,26-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERXQFMVSQUXHT-BOUYBQKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O)NC(=O)C(C5=CC=C(C=C5)O)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O)NC(=O)[C@@H](C5=CC=C(C=C5)O)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N6O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301098247 | |
| Record name | Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-(2S)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-(4-hydroxyphenyl)-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301098247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
730.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amoxicillin open ring dimer | |
CAS RN |
73590-06-4 | |
| Record name | Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-(2S)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-(4-hydroxyphenyl)-, (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73590-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amoxicillin open ring dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073590064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-(2S)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-(4-hydroxyphenyl)-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301098247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(2S, 5R, 6R)-2-CARBOXY-3,3-DIMETHYL-7-OXO-4-THIA-1-AZABICYCLO[3.2.0]HEPTAN-6-YL]-D-(4-HYDROXYPHENYL)GLYCYL-L-[(2R,4S)-4-CARBOXY-5,5-DIMETHYL-2-THIAZOLIDIN-2-YL]GLYCYL-D-(4-HYDROXYPHENYL)GLYCINAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMOXICILLIN OPEN RING DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY5TTZ57P2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of amoxicillin dimer as an impurity in amoxicillin sodium for injection?
A: The presence of impurities like amoxicillin dimer in pharmaceutical formulations can impact the drug's efficacy and safety. While the study found the content of amoxicillin dimer to be less than 3% in the analyzed batches [], understanding its formation and potential effects is crucial for optimizing production processes and ensuring the quality of amoxicillin sodium for injection.
Q2: How can the formation of amoxicillin dimer be minimized during the production of amoxicillin sodium for injection?
A: The study suggests that identifying and quantifying impurities like amoxicillin dimer is crucial for optimizing the production process []. Further research is needed to pinpoint the specific manufacturing steps that may contribute to dimer formation. Potential areas for investigation include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



